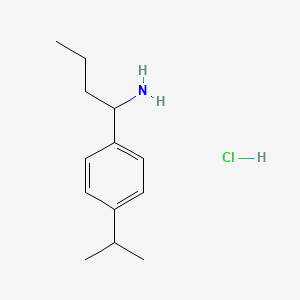

1-(4-Isopropylphenyl)butan-1-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H22ClN |

|---|---|

Molecular Weight |

227.77 g/mol |

IUPAC Name |

1-(4-propan-2-ylphenyl)butan-1-amine;hydrochloride |

InChI |

InChI=1S/C13H21N.ClH/c1-4-5-13(14)12-8-6-11(7-9-12)10(2)3;/h6-10,13H,4-5,14H2,1-3H3;1H |

InChI Key |

DZKXXOFBELKEDA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)C(C)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isopropylphenyl)butan-1-amine hydrochloride typically involves the alkylation of 4-isopropylbenzylamine with butyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Acid-Base Reactions

The hydrochloride salt of the amine is formed through protonation of the primary amine group by hydrochloric acid. This reaction is fundamental to its synthesis and stabilization:

Mechanism : The lone pair on the amine nitrogen attacks the acidic proton of HCl, forming a stable ammonium chloride salt. This reaction is well-documented in similar amine hydrochloride systems .

Substitution Reactions

While the compound itself lacks leaving groups, its structural analogs (e.g., 4-isopropylamino-1-butanol) undergo substitution reactions under acidic or basic conditions. For example, in related systems:

-

Acidic hydrolysis : Acetate groups in precursors are cleaved using sulfuric acid or p-toluenesulfonic acid, yielding alcohols .

-

Alkaline conditions : Sodium hydroxide accelerates hydrolysis, improving selectivity and yield .

These conditions suggest that analogous substitution reactions could occur in derivatives of the target compound, depending on functional group modifications.

Nucleophilic Reactivity

The primary amine group (-NH₂) acts as a nucleophile, enabling reactions with electrophiles such as carbonyl compounds. For instance:

-

Imine formation : Reaction with ketones or aldehydes could form imine intermediates, though this requires experimental validation.

-

Addition to carbonyls : The amine may undergo nucleophilic attack on carbonyl carbons, analogous to mechanisms observed in isothiosemicarbazonium salt reactions .

Key Factors :

-

Steric hindrance from the bulky 4-isopropylphenyl group may modulate reactivity.

-

The hydrochloride salt form may reduce nucleophilicity due to protonation of the amine .

Oxidation and Reduction

While direct oxidation/reduction data for the compound is limited, general trends in amine chemistry suggest:

-

Oxidation : Potential conversion to nitroso or nitro derivatives under strong oxidizing conditions (e.g., KMnO₄).

-

Reduction : Unlikely for the primary amine, but analogous systems may involve reduction of functional groups (e.g., nitriles to amines).

Structural Comparisons and Reactivity

A comparison with related compounds highlights unique reactivity:

Insight : The primary amine in the target compound offers distinct reactivity compared to secondary amines or alcohol-containing analogs, with its bulky substituent influencing reaction pathways.

Experimental Considerations

Key experimental parameters for reactions involving this compound:

-

Solvents : Non-polar aprotic (e.g., dichloromethane) or polar aprotic (e.g., acetonitrile) solvents are preferred for maintaining stability .

-

Temperature : Reactions typically occur at 0–50°C, with milder conditions (0–30°C) for sensitive intermediates .

-

Catalysts : Acidic (HCl, H₂SO₄) or basic (NaOH) conditions may be required for substitution or hydrolysis .

Scientific Research Applications

1-(4-Isopropylphenyl)butan-1-amine hydrochloride is utilized in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme-substrate interactions and receptor binding assays.

Medicine: Potential use in the development of pharmaceutical compounds targeting specific receptors or enzymes.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(4-isopropylphenyl)butan-1-amine hydrochloride with structurally similar amines and halogen-substituted analogs:

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects: The 4-isopropylphenyl group increases molecular weight and lipophilicity compared to methyl or halogenated analogs. This may enhance membrane permeability but reduce aqueous solubility.

- Bioactivity: While the target compound’s activity is unreported, chalcone derivatives with the 4-isopropylphenyl group (e.g., compound 4 in ) exhibit cytotoxic effects against breast cancer cells (IC50 = 22.41 μg/mL), suggesting that this substituent may contribute to bioactivity in related scaffolds .

Research Implications and Gaps

- Biological Potential: The 4-isopropylphenyl group’s presence in cytotoxic chalcones warrants further investigation into the target compound’s anticancer or receptor-binding properties.

- Synthetic Optimization: Higher yields observed in pyrazole and chalcone syntheses (81–87%) suggest room for improving the target compound’s synthetic route .

- Safety Profiling: Toxicological studies are needed to assess risks associated with prolonged exposure or metabolic byproducts.

Biological Activity

1-(4-Isopropylphenyl)butan-1-amine hydrochloride, also referred to as 4-isopropyl-1-(3-aminobutyl)benzene, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula: C13H19N

- Molecular Weight: Approximately 205.30 g/mol

- Functional Groups: Primary amine, which enhances reactivity and potential biological interactions.

The structural characteristics of this compound enable it to interact with various biological receptors and enzymes, influencing numerous physiological processes.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. The amino group allows for hydrogen bonding and electrostatic interactions, which can modulate the function of biomolecules. This compound may act as a substrate or inhibitor in enzymatic reactions, impacting biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

- Study Findings: Minimum inhibitory concentrations (MICs) for related compounds ranged from 10 to 30 µg/mL against Staphylococcus aureus and Escherichia coli .

Antitumor Properties

Analogous compounds have shown efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For example:

- IC50 Values: Related compounds have exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potential antitumor activity for this compound .

Case Studies

Several studies have explored the biological effects of this compound and its analogs:

Antibacterial Activity Study

- Objective: Evaluate the antibacterial efficacy of derivatives against common bacterial strains.

- Findings: Compounds structurally related to this compound exhibited significant antibacterial activity with MICs ranging from 10 to 30 µg/mL against Staphylococcus aureus and Escherichia coli .

Antitumor Activity Analysis

A study focusing on the antitumor effects highlighted the following:

- Objective: Assess the impact on breast cancer cell lines.

- Findings: Compounds similar to this compound inhibited cell growth with IC50 values of approximately 6 µM, inducing significant apoptosis .

Summary of Biological Activities

| Activity Type | Description | Relevant Findings |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | MICs: 10 - 30 µg/mL |

| Antitumor | Inhibits proliferation in cancer cells | IC50: ~6 µM in breast cancer lines |

Q & A

Basic: What are the standard synthetic routes for 1-(4-Isopropylphenyl)butan-1-amine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from aromatic precursors. A common approach includes:

- Friedel-Crafts alkylation to introduce the isopropyl group to the phenyl ring, followed by amination via reductive alkylation or nucleophilic substitution.

- Critical parameters include temperature control (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., dichloromethane for anhydrous conditions, dimethylformamide for polar aprotic environments), and catalysts (e.g., palladium for hydrogenation steps).

- Microwave-assisted synthesis (e.g., 80°C, 700 W) can enhance reaction efficiency compared to traditional heating . Yield optimization requires monitoring intermediates via TLC/HPLC and adjusting stoichiometry to minimize side products like over-alkylated derivatives .

Basic: Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

Core characterization methods include:

- NMR spectroscopy : H and C NMR to confirm the amine proton (δ 1.5–2.5 ppm) and isopropyl group (δ 1.2–1.3 ppm for CH, δ 2.5–3.0 ppm for CH).

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 226.17) and detect fragmentation patterns.

- IR spectroscopy : Peaks at ~3200 cm (N–H stretch) and ~1600 cm (C=C aromatic).

Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or stereochemical variations, necessitating column purification or recrystallization .

Basic: How is the biological activity of this compound initially assessed in pharmacological studies?

- In vitro assays : Screen for receptor binding (e.g., serotonin or dopamine transporters) using radioligand displacement assays.

- Dose-response curves : Determine EC/IC values in cell-based models (e.g., HEK293 cells expressing target receptors).

- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation. Initial SAR studies focus on modifying the amine chain length or isopropyl group to enhance potency .

Advanced: How can synthesis yield be improved when scaling up from milligram to gram quantities?

- Catalyst screening : Compare Pd/C vs. Raney nickel for reductive amination efficiency.

- Flow chemistry : Continuous flow systems improve mixing and heat transfer, reducing side reactions like oligomerization.

- DoE (Design of Experiments) : Statistically optimize variables (e.g., solvent ratio, temperature gradient) using software tools like MODDE®. Validate purity at each step via HPLC-UV/ELSD .

Advanced: How do structural modifications influence the compound’s bioactivity, and how are contradictory SAR data resolved?

- Backbone elongation : Extending the butan-1-amine chain to pentan-1-amine increases lipophilicity (logP >3), enhancing blood-brain barrier permeability but reducing aqueous solubility.

- Data reconciliation : Conflicting IC values across studies may arise from assay variability (e.g., cell line differences). Use meta-analysis to normalize data against reference standards (e.g., clomipramine for serotonin reuptake inhibition) .

Advanced: What strategies address discrepancies in spectral or crystallographic data during structure elucidation?

- X-ray crystallography : Resolve ambiguous NMR assignments (e.g., amine proton vs. solvent peaks) by growing single crystals in ethanol/water mixtures.

- DFT calculations : Compare experimental IR/Raman spectra with computational models (e.g., Gaussian 16) to validate stereochemistry.

- Multi-technique cross-validation : Combine H-N HMBC NMR and MS/MS fragmentation to confirm the hydrochloride salt formation .

Advanced: How can in vitro-to-in vivo efficacy discrepancies be systematically investigated?

- PK/PD modeling : Measure bioavailability in rodent models and correlate with in vitro permeability (e.g., PAMPA assay).

- Metabolite profiling : Use LC-HRMS to identify active metabolites (e.g., N-oxidation products) that may contribute to efficacy.

- Tissue distribution studies : Radiolabel the compound (e.g., C) to track accumulation in target organs .

Advanced: What computational tools predict synthetic pathways for novel derivatives of this compound?

- Retrosynthesis software : Tools like Pistachio or Reaxys apply heuristic algorithms to propose routes using commercially available precursors.

- Density Functional Theory (DFT) : Simulate transition states for key steps (e.g., amination energy barriers) to prioritize feasible reactions.

- Machine learning : Train models on reaction databases (e.g., USPTO) to predict optimal catalysts/solvents for new analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.